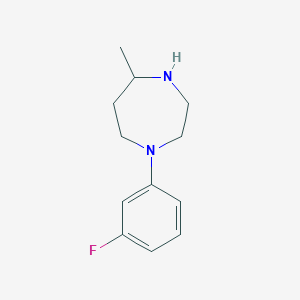
1-(3-Fluorophenyl)-5-methyl-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluorophenyl)-5-methyl-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. The presence of a fluorophenyl group and a methyl group in this compound makes it unique and potentially useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-5-methyl-1,4-diazepane typically involves the reaction of 3-fluoroaniline with appropriate reagents to introduce the diazepane ring. One common method is the cyclization of N-(3-fluorophenyl)-N-methyl-1,2-diaminoethane under acidic conditions. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid, which facilitates the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 1-(3-Fluorophenyl)-5-methyl-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1-(3-Fluorophenyl)-5-methyl-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Fluorophenyl)-5-methyl-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
1-(3-Fluorophenyl)-1,4-diazepane: Lacks the methyl group, leading to different chemical and biological properties.
1-(3-Chlorophenyl)-5-methyl-1,4-diazepane: Contains a chlorine atom instead of fluorine, affecting its reactivity and interactions.
1-(3-Fluorophenyl)-5-ethyl-1,4-diazepane: Contains an ethyl group instead of a methyl group, influencing its steric and electronic properties.
Uniqueness: 1-(3-Fluorophenyl)-5-methyl-1,4-diazepane is unique due to the presence of both the fluorophenyl and methyl groups, which confer specific chemical reactivity and potential biological activities. Its distinct structure makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H17FN2 |
|---|---|
分子量 |
208.27 g/mol |
IUPAC名 |
1-(3-fluorophenyl)-5-methyl-1,4-diazepane |
InChI |
InChI=1S/C12H17FN2/c1-10-5-7-15(8-6-14-10)12-4-2-3-11(13)9-12/h2-4,9-10,14H,5-8H2,1H3 |
InChIキー |
USJFOHALQBIUHL-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CCN1)C2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3-Oxabicyclo[3.2.1]octan-2-yl}methanol](/img/structure/B13633384.png)


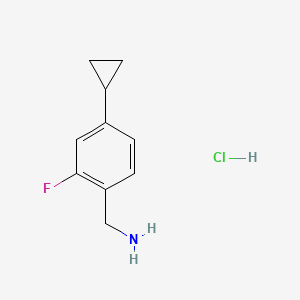
![(3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13633412.png)

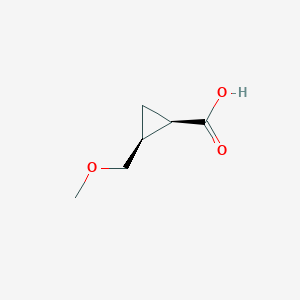
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13633420.png)

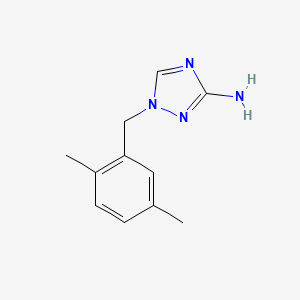
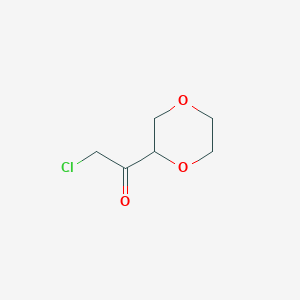
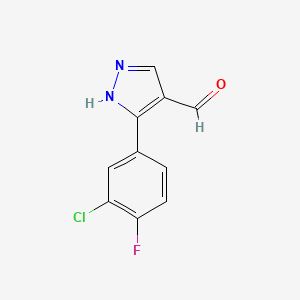
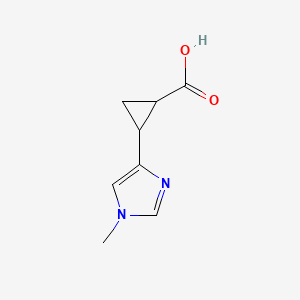
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoicacid](/img/structure/B13633450.png)
